4-Benzylbenzaldehyde
Overview
Description
4-Benzylbenzaldehyde is a chemical compound that is a derivative of benzaldehyde with a benzyl group attached to the para position. It serves as a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals, fragrances, and polymers. The compound's structure and properties allow it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis.
Synthesis Analysis
The synthesis of 4-Benzylbenzaldehyde and its derivatives can be achieved through various methods. For instance, 4-benzyloxy-2-methoxybenzaldehyde was synthesized from 3-methoxyphenol via O-alkylation and Vilsmeier-Hack (V-H) reactions, with an overall yield of 82.26% under optimized conditions . Another derivative, 4-biphenylbenzaldehyde, was produced using biphenyl and carbon monoxide as raw materials in the presence of Lewis acid catalysts, achieving a yield of 70% . These methods demonstrate the feasibility of synthesizing benzaldehyde derivatives with different substituents, which can be tailored for specific applications.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives has been extensively studied. For example, the molecular structure of gaseous 4-fluorobenzaldehyde was determined using gas electron diffraction, microwave spectroscopy, and ab initio calculations, revealing a planar Cs symmetry structure . Similarly, the structure of 4-benzyloxybenzaldehyde (4BB) was investigated using vibrational spectroscopy and X-ray diffraction, which helped to elucidate the intermolecular hydrogen bonding interactions in its dimeric form .
Chemical Reactions Analysis
4-Benzylbenzaldehyde can undergo various chemical reactions due to its aldehyde functional group. A novel four-component reaction involving hydroxybenzaldehydes and isocyanides in water was reported to synthesize benzo[b]furan derivatives, showcasing the compound's reactivity in multicomponent reactions . Additionally, the reactivity of benzyloxybenzaldehyde derivatives was demonstrated through their condensation with amines to yield imine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Benzylbenzaldehyde derivatives have been characterized through spectroscopic and crystallographic methods. The non-linear optical response, spectroscopic signature, and antioxidant property of 4BB were investigated, revealing its potential for nonlinear optical applications and biological activity . The metal complexes of benzyloxybenzaldehyde-4-phenyl-3-thiosemicarbazone exhibited higher antibacterial activities than the parent ligand, indicating the impact of complexation on the biological properties of the compound .
Scientific Research Applications
Catalytic Oxidation and Synthesis Applications
4-Benzylbenzaldehyde has been explored in the context of catalytic oxidation and synthesis. In a study by Wu et al. (2016), water-soluble 2N2O–Cu(II) complexes were used for the catalytic oxidation of benzylic alcohols to corresponding aldehydes in water, demonstrating high yields and wide substrate scope. This method is significant for the production of products like 4-methylbenzaldehyde in an environmentally friendly manner without using organic solvents or surfactants (Wu et al., 2016).
Liquid Crystal and Mesophase Research
The compound has been used in the synthesis and mesophase behavior research of benzylidene-based molecules. Jamain and Khairuddean (2021) synthesized compounds, including N-benzyliden-N’-(4-heptyloxybenzyliden)benzen-1, 4-diamine and N-benzyliden-N’-(4-dodecyloxybenzyliden)benzen-1, 4-diamine, characterized for their liquid crystal properties (Jamain & Khairuddean, 2021).
Medicinal Chemistry and Bioactive Compound Synthesis
In medicinal chemistry, 4-Benzylbenzaldehyde derivatives have been studied for their potential in synthesizing bioactive compounds. For instance, Anbu et al. (2017) investigated the non-linear optical response, spectroscopic signature, and binding activity of 4-Benzyloxybenzaldehyde (4BB). This study revealed significant non-linear optical (NLO) responses and suggested antioxidant properties and inhibition capabilities of the molecule, including its binding with Tau protein which is crucial in the nervous system (Anbu et al., 2017).
Polymer Science and Material Chemistry
The applications of 4-Benzylbenzaldehyde extend to polymer science and material chemistry as well. Hafeez et al. (2019) synthesized bis-aldehyde monomers and poly(azomethine)s for investigating their physicochemical properties and electrical conductivity, highlighting the compound's relevance in the development of electrically conductive materials (Hafeez et al., 2019).
Safety and Hazards
In case of eye contact with 4-Benzylbenzaldehyde, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
Mechanism of Action
Target of Action
Benzaldehydes, in general, are known to interact with cellular macromolecules, particularly free amino groups of proteins .
Mode of Action
Benzaldehydes, including 4-Benzylbenzaldehyde, bind chemically to cellular macromolecules, particularly to free amino groups of proteins, forming Schiff’s bases . This interaction can lead to changes in the cellular environment and potentially disrupt normal cellular functions.
Biochemical Pathways
For instance, benzaldehyde is involved in the enzymatic production of phenyl nitropropen, an intermediate of amphetamine . The reaction involves several enzymes, including l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase .
Pharmacokinetics
It was found to be rapidly absorbed and widely distributed to various tissues, including the brain . The absolute bioavailability of 4-Hydroxybenzaldehyde was found to be 5.33% . It was rapidly metabolized into 4-hydroxybenzoic acid after administration . These findings might provide some insights into the potential pharmacokinetics of 4-Benzylbenzaldehyde, but direct studies are needed for confirmation.
Result of Action
Benzaldehydes have been found to disrupt cellular antioxidation systems, which can inhibit fungal growth
properties
IUPAC Name |
4-benzylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHARILAASAAGJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217830 | |
Record name | Benzaldehyde, p-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67468-65-9 | |
Record name | 4-(Phenylmethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67468-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, p-benzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067468659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, p-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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